1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane
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Overview
Description
1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane is a complex organic compound characterized by the presence of multiple azido and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane typically involves the reaction of precursor compounds containing azido and nitro groups. One common method involves the reaction of 3-azido-2,2-dinitropropoxy methanol with 1-azido-2,2-dinitropropane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the azido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would require careful handling of the azido and nitro groups due to their potential explosiveness. Industrial methods would also focus on optimizing yield and purity while ensuring safety protocols are strictly followed.
Chemical Reactions Analysis
Types of Reactions
1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro compounds.
Reduction: The nitro groups can be reduced to amines.
Substitution: The azido groups can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide and other azido compounds are commonly used.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azido compounds.
Scientific Research Applications
1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a drug delivery agent due to its ability to release nitrogen gas upon decomposition.
Industry: Utilized in the development of advanced materials, including explosives and propellants.
Mechanism of Action
The mechanism of action of 1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane involves the release of nitrogen gas upon decomposition. This release can drive various chemical reactions, making it useful in applications such as drug delivery and materials science. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Azido-2,2-dinitropropane: Similar structure but lacks the additional azido and nitro groups.
3-Azido-2,2-dinitropropoxy methanol: Precursor compound with similar functional groups.
2,2-Dinitropropane: Lacks the azido groups but shares the nitro functionality.
Uniqueness
1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane is unique due to its multiple azido and nitro groups, which confer distinct reactivity and potential applications. Its ability to release nitrogen gas upon decomposition makes it particularly valuable in fields such as drug delivery and materials science.
Properties
CAS No. |
177191-13-8 |
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Molecular Formula |
C7H10N10O10 |
Molecular Weight |
394.22 g/mol |
IUPAC Name |
1-azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane |
InChI |
InChI=1S/C7H10N10O10/c8-12-10-1-6(14(18)19,15(20)21)3-26-5-27-4-7(16(22)23,17(24)25)2-11-13-9/h1-5H2 |
InChI Key |
VYPNUPPLWWIWHF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COCOCC(CN=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
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